2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride

Catalog No.
S941726
CAS No.
138564-60-0
M.F
C12H12ClN3S
M. Wt
265.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-...

CAS Number

138564-60-0

Product Name

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride

IUPAC Name

2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

InChI

InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H

InChI Key

FYWKZVBFQWWTHT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl

Synonyms

2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine Hydrochloride; Olanzamine;

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl

Isomeric SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride is a chemical compound characterized by its complex structure, which includes a benzodiazepine framework fused with a thieno group. Its molecular formula is C₁₂H₁₂ClN₃S, and it has a molecular weight of approximately 265.77 g/mol. The compound appears as a white to off-white crystalline powder, with a melting point ranging from 283°C to 285°C and a boiling point of 459.8°C at 760 mmHg . This compound is recognized for its potential pharmaceutical applications, particularly in the field of neuropharmacology.

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride itself does not have a known mechanism of action. Its significance lies in its role as a precursor to olanzapine, which acts by antagonizing various neurotransmitter receptors in the brain, including dopamine and serotonin receptors [].

  • Novel Heterocyclic Scaffold: The molecule possesses a unique heterocyclic ring system combining a thieno and a diazepine moiety. This structure could be of interest for researchers exploring novel scaffolds in drug discovery [].
  • Ligand Design: The presence of the amine group suggests potential for the molecule to act as a ligand, binding to specific biological targets. Further research would be needed to explore this possibility [].

The chemical reactivity of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride can be explored through various synthetic pathways. It may undergo typical reactions associated with amines and diazepines, including:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atoms can be alkylated using alkyl halides.
  • Nucleophilic substitutions: The thieno and diazepine rings can participate in electrophilic aromatic substitution reactions.

These reactions enable the modification of the compound for the development of derivatives with enhanced biological activity or altered pharmacokinetic properties.

Preliminary studies suggest that 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride exhibits significant biological activity. It has been investigated for its potential effects on the central nervous system, particularly as an anxiolytic and antipsychotic agent. Its structure suggests possible interactions with neurotransmitter receptors such as serotonin and dopamine, contributing to its pharmacological profile .

The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as substituted benzene derivatives and thieno compounds are reacted under acidic or basic conditions.
  • Cyclization: The formation of the diazepine ring can be achieved through cyclization reactions involving appropriate precursors.
  • Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form for stability and solubility enhancement.

These methods ensure the efficient production of the compound while allowing for variations that may lead to novel derivatives.

Due to its potential pharmacological properties, 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride may find applications in:

  • Pharmaceutical Development: As a candidate for new anxiolytic or antipsychotic medications.
  • Research: In studies related to neurotransmitter systems and their roles in mental health disorders.

Its unique structure allows researchers to explore various therapeutic avenues.

Interaction studies involving 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride have focused on its binding affinity to various receptors. Initial findings indicate that it may interact with:

  • Serotonin Receptors: Potentially influencing mood and anxiety regulation.
  • Dopamine Receptors: Implicating its role in psychotropic effects.

Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds share structural similarities with 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride. Notable examples include:

Compound NameStructureUnique Features
OlanzapineBenzodiazepine derivativeKnown antipsychotic used in schizophrenia treatment
ClozapineDibenzodiazepine derivativeEffective in treatment-resistant schizophrenia
QuetiapineDibenzothiazepine derivativeUsed for bipolar disorder and schizophrenia

The uniqueness of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride lies in its specific thieno-substituted structure, which may confer distinct pharmacological properties compared to these other compounds.

2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine hydrochloride is identified by CAS number 138564-60-0 and possesses a molecular formula of C₁₂H₁₂ClN₃S. This compound is known by several synonyms in scientific literature and chemical databases, indicating its significance across various research fields. These synonyms include:

  • 4-Amino-2-methyl-10H-thiene[2,3-b]benzodiazepine hydrochloride
  • 2-Methyl-10H-thieno[2,3-b]benzodiazepin-4-amine hydrochloride
  • 10H-Thieno[2,3-b]benzodiazepin-4-amine, 2-methyl-, hydrochloride (1:1)
  • Olanzamine

The structural relationship between various naming conventions reflects the compound's core structure, which consists of a benzodiazepine framework fused with a thieno group, creating a tricyclic system with characteristic functional groups.

Dates

Last modified: 09-15-2023

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